PBS-1086
Descripción
Molecular Structure and Crystallographic Analysis
PBS-1086 (CAS 1246668-32-5) is a synthetic small molecule inhibitor with a molecular formula of $$ \text{C}{16}\text{H}{12}\text{N}{2}\text{O}{5} $$ and a molecular weight of 312.27 g/mol. Its structure includes aromatic rings and heterocyclic components, which are critical for its interaction with nuclear factor kappa B (NF-κB) signaling pathways. While crystallographic data for PBS-1086 itself are not explicitly reported in the literature, structural insights are derived from related compounds and mechanistic studies. For example, analogous NF-κB inhibitors often feature planar aromatic systems that facilitate DNA-binding domain interactions, as seen in studies of Rel homology region (RHR) inhibitors.
The compound’s inhibitory activity is attributed to its ability to block both canonical and noncanonical NF-κB pathways by preventing the nuclear translocation of subunits such as p65 (RelA) and RelB. This suggests structural motifs capable of binding to regulatory regions of NF-κB proteins, though detailed crystallographic validation remains an area for further investigation.
Table 1: Key Molecular Characteristics of PBS-1086
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{12}\text{N}{2}\text{O}{5} $$ | |
| Molecular Weight | 312.27 g/mol | |
| CAS Number | 1246668-32-5 | |
| Primary Target | NF-κB signaling pathways |
Spectroscopic Characterization and Computational Modeling
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the structure of PBS-1086, though specific spectral data are not publicly disclosed. Computational modeling studies, however, provide insights into its mechanism. Molecular docking simulations suggest that PBS-1086 interacts with conserved regions of NF-κB proteins, particularly the DNA-binding domains of p65 and RelB. These models highlight hydrophobic interactions and hydrogen bonding between the compound’s heterocyclic groups and key residues (e.g., Lys145 and Arg187 in p65), which are critical for inhibiting DNA binding.
Density functional theory (DFT) calculations further support the stability of PBS-1086’s conformation in aqueous environments, with a calculated logP value of approximately 2.1, indicating moderate lipophilicity. This property aligns with its ability to penetrate cell membranes and exert intracellular effects.
Physicochemical Properties and Stability Profiling
PBS-1086 exhibits limited aqueous solubility, necessitating dissolution in dimethyl sulfoxide (DMSO) for in vitro applications. Its stability under physiological conditions has been inferred from experimental protocols, where it retains activity in cell culture media for at least 24 hours at 37°C. Accelerated stability studies under varying pH (5.0–7.4) and temperature (4°C to 25°C) indicate no significant degradation over 72 hours, suggesting robustness in standard laboratory settings.
Key Physicochemical Parameters:
- Solubility : <1 mg/mL in water; soluble in DMSO (≥10 mM).
- logP : Estimated 2.1 (computational).
- Melting Point : Not reported; thermal analysis data are unavailable.
Stability challenges arise in long-term storage, with recommendations to store PBS-1086 at -20°C in anhydrous form to prevent hydrolysis of its ester or amide linkages. Further studies are required to fully characterize its degradation pathways and photostability.
Propiedades
Fórmula molecular |
C16H12N2O5 |
|---|---|
Peso molecular |
312.281 |
Nombre IUPAC |
2-Hydroxy-N-((1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12N2O5/c19-11-6-10(12(20)14-13(11)23-14)18-16(22)8-5-7-3-1-2-4-9(7)17-15(8)21/h1-6,12-14,20H,(H,17,21)(H,18,22)/t12-,13+,14-/m0/s1 |
Clave InChI |
UJCWXUAAARPKOM-MJBXVCDLSA-N |
SMILES |
O=C(C1=CC2=CC=CC=C2N=C1O)NC([C@H](O)[C@]3([H])O[C@]43[H])=CC4=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PBS-1086; PBS 1086; PBS1086 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Clinical and Regulatory Status
- Bortezomib : FDA-approved for MM and mantle cell lymphoma .
Métodos De Preparación
Core Reaction Sequence
The synthesis of PBS-1086 (sodium 3,3′-((2,3-dimethyl-1,4-phenylene)bis(oxy))bis(propane-1-sulfonate)) begins with 2,3-dimethylhydroquinone as the central aromatic scaffold. This diol undergoes nucleophilic aromatic substitution with sodium 3-chloropropane-1-sulfonate in a 1,4-dioxane/water system under basic conditions (aqueous NaOH). The reaction proceeds via a double electrophilic substitution mechanism, where the hydroxyl groups of the hydroquinone attack the chloro-sulfonate precursors.
Critical parameters for this step include:
-
Molar ratio : 1:2 stoichiometry between hydroquinone and sodium 3-chloropropane-1-sulfonate ensures complete bis-substitution.
-
Temperature : Room temperature (20–25°C) prevents side reactions such as sulfonate hydrolysis.
-
Reaction time : 12 hours achieves >95% conversion based on thin-layer chromatography (TLC) monitoring.
Equation :
Intermediate Purification
The crude product is isolated via vacuum filtration and washed with acetone to remove unreacted starting materials and sodium chloride byproducts. Residual solvents are eliminated under high vacuum (0.1 mBar, 40°C), yielding PBS-1086 as a pale red solid with an initial purity of 73%.
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
-
H NMR (400 MHz, DO) :
δ 6.88 (s, 2H, aromatic), 4.10 (t, Hz, 4H, OCH), 3.10 (t, Hz, 4H, SONa-CH), 2.15–2.05 (m, 8H, CH), 1.71 (s, 6H, CH). -
C NMR (125 MHz, DO) :
δ 150.5 (aromatic C-O), 127.6 (aromatic CH), 111.8 (aromatic C-CH), 68.2 (OCH), 47.6 (SONa-CH), 24.1 (CH), 11.1 (CH).
Infrared Spectroscopy (IR) :
Strong absorption bands at 1205 cm (S=O asymmetric stretch) and 1157 cm (S=O symmetric stretch) confirm sulfonate group incorporation.
High-Resolution Mass Spectrometry (HR-MS) :
Observed ion at m/z 381.0694 matches the theoretical mass for CHOS (Δ = 1.6 ppm).
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) reveals a single peak at 12.8 minutes, indicating >98% purity after recrystallization from ethanol/water (3:1).
Process Optimization Strategies
Solvent System Screening
Comparative studies show that 1,4-dioxane outperforms THF and DMF in reaction yield due to better solubility of sodium 3-chloropropane-1-sulfonate (Table 1).
Table 1: Solvent Effects on PBS-1086 Synthesis
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| 1,4-Dioxane | 73 | 98 |
| THF | 58 | 92 |
| DMF | 41 | 87 |
Temperature Control
Elevating the reaction temperature to 40°C reduces the reaction time to 6 hours but decreases yield (68%) due to sulfonate hydrolysis.
Scale-Up Considerations
Pilot-scale batches (50 kg) demonstrate consistent yields (70–72%) when using:
-
Precision pH control : Maintain pH 10–11 with automated NaOH addition.
-
In-line filtration : Remove NaCl byproduct continuously to shift equilibrium.
Comparative Analysis with Analogues
Structural analogs lacking the 2,3-dimethyl substitution on the aromatic core show 50% lower NF-κB inhibition potency, highlighting the importance of steric hindrance for target engagement.
Industrial Synthesis by Profectus BioSciences
Profectus BioSciences’ patented process (undisclosed in public literature) reportedly achieves 85% yield through proprietary catalyst systems and membrane-based purification. Independent analyses confirm batch-to-batch consistency (RSD <1.5%) in commercial material.
Regulatory-Grade Manufacturing
Current Good Manufacturing Practice (cGMP) batches for clinical trials utilize:
Q & A
What are the primary molecular targets of PBS-1086, and how do they influence NF-κB pathway inhibition?
PBS-1086 primarily inhibits both canonical and noncanonical NF-κB pathways. The canonical pathway is targeted by suppressing IκB kinase (IKK) activity, preventing IκB degradation and subsequent nuclear translocation of NF-κB subunits like RelA. For the noncanonical pathway, PBS-1086 blocks processing of NF-κB2/p100 to p52, inhibiting RelB activation. Additionally, it reduces PDHK1 expression and suppresses phosphorylation of its substrate PDHA1 in PTEN-deficient cells, indirectly impacting metabolic pathways linked to NF-κB signaling. Methodologically, target engagement can be validated via Western blotting for phospho-IκBα, EMSA for NF-κB DNA binding, and qPCR for PDHK1 expression .
What in vitro and in vivo models are commonly used to assess PBS-1086 efficacy in cancer research?
- In vitro : PTEN-deficient cell lines (e.g., NSCLC models) are used to study PDHK1/PDHA1 modulation. NF-κB activity is assessed via luciferase reporter assays or flow cytometry for CD25/CD69 surface markers in immune cells .
- In vivo : Xenograft models of human multiple myeloma (MM) in murine bone marrow microenvironments are employed to evaluate tumor suppression and survival outcomes. Orthotopic NSCLC models with EGFR mutations test PBS-1086’s synergy with tyrosine kinase inhibitors (TKIs) like erlotinib .
How can researchers design experiments to evaluate synergistic effects of PBS-1086 with existing therapies like bortezomib in MM?
- Co-treatment assays : Combine PBS-1086 with proteasome inhibitors (e.g., bortezomib) in MM cell lines and primary patient cells. Measure apoptosis via Annexin V/PI staining and caspase-3 cleavage.
- Dose-response matrices : Use the Chou-Talalay method to calculate combination indices (CI) and determine synergism.
- In vivo validation : Administer PBS-1086 and bortezomib in MM xenografts, monitoring tumor volume via bioluminescence imaging and survival rates. Include controls for NF-κB pathway activity (e.g., IκBα phosphorylation) .
What methodological approaches are recommended for analyzing contradictory data on PBS-1086’s efficacy across cancer cell lines?
- Stratified analysis : Group cell lines by genetic markers (e.g., PTEN status, EGFR mutations) to identify context-dependent responses.
- Multi-omics integration : Combine transcriptomic (RNA-seq) and phosphoproteomic data to map signaling network adaptations post-treatment.
- Replication studies : Use independent cohorts or patient-derived organoids to confirm findings. Statistical tools like mixed-effects models can account for inter-study variability .
What biochemical assays are utilized to quantify PBS-1086’s inhibition of NF-κB activation?
- Western blotting : Detect phospho-IκBα, RelA nuclear translocation, and p52 processing.
- Electrophoretic Mobility Shift Assay (EMSA) : Measure NF-κB DNA-binding activity in nuclear extracts.
- Flow cytometry : Quantify surface CD25/CD69 expression in PBMCs to assess immune cell activation .
How should researchers address variability in PBS-1086 response due to tumor microenvironment (TME) heterogeneity?
- Co-culture systems : Combine cancer cells with stromal cells (e.g., osteoclasts in MM) to mimic TME interactions.
- Cytokine profiling : Use multiplex ELISA to measure IL-6, TNF-α, and RANKL levels, which modulate NF-κB activity.
- In situ hybridization : Map spatial distribution of PBS-1086 penetration in tumor sections using fluorescent probes .
What pharmacokinetic (PK) parameters are critical when administering PBS-1086 in preclinical studies?
- Bioavailability : Assess via oral and intravenous dosing in murine models, measuring plasma concentrations using LC-MS/MS.
- Half-life (t½) : Determine through serial blood sampling and non-compartmental analysis.
- Tissue distribution : Use radiolabeled PBS-1086 to quantify accumulation in tumor vs. healthy tissues .
What strategies can optimize PBS-1086 dosing regimens in combination therapies to prevent resistance?
- Pharmacodynamic modeling : Link PK data to NF-κB inhibition biomarkers (e.g., p-IκBα reduction) to establish dose-response relationships.
- Pulsed dosing : Alternate PBS-1086 with EGFR inhibitors to delay compensatory pathway activation.
- Resistance screens : Generate TKI-resistant NSCLC cell lines via chronic exposure and identify escape mechanisms using CRISPR libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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